5-(4-bromobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-bromobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound that features a pyrimidine ring substituted with a bromobenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 4-bromobenzaldehyde with barbituric acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Condensation Reactions: It can participate in further condensation reactions with other aldehydes or ketones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can modify the functional groups present on the molecule.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for developing new drugs with antimicrobial, antiviral, and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for novel materials.
Biological Research: It has been investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-(4-bromobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- 5-(4-methylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- 5-(4-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
5-(4-bromobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new derivatives with enhanced properties .
Properties
CAS No. |
49546-72-7 |
---|---|
Molecular Formula |
C11H7BrN2O3 |
Molecular Weight |
295.09 g/mol |
IUPAC Name |
5-[(4-bromophenyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H7BrN2O3/c12-7-3-1-6(2-4-7)5-8-9(15)13-11(17)14-10(8)16/h1-5H,(H2,13,14,15,16,17) |
InChI Key |
CQEQIOMGDJRDII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)NC2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.